1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxamide
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Overview
Description
1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxamide is an organic compound with the molecular formula C15H20N2O4. It is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a carboxamide group.
Mechanism of Action
Target of Action
It is known that similar compounds with a 3,4-dimethoxybenzoyl group have shown positive inotropic properties , suggesting potential targets could be related to cardiac function.
Mode of Action
Compounds with a similar 3,4-dimethoxybenzoyl group have been shown to interact with their targets, leading to changes in cellular function
Biochemical Pathways
Compounds with a similar 3,4-dimethoxybenzoyl group have been shown to affect various cellular processes
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxamide typically involves the reaction of 3,4-dimethoxybenzoic acid with piperidine-4-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzoyl)piperidine: Lacks the carboxamide group, leading to different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)piperidine-4-carboxamide: Similar structure but with variations in the substitution pattern on the benzene ring.
4-Piperidinecarboxamide, 1-(3,4-dimethoxybenzoyl): Another structural isomer with distinct properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-12-4-3-11(9-13(12)21-2)15(19)17-7-5-10(6-8-17)14(16)18/h3-4,9-10H,5-8H2,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHPIMUGIKGXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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